Curine

概要

説明

Curine is a bisbenzylisoquinoline alkaloid isolated from the plant Chondrodendron platyphyllum, which belongs to the Menispermaceae family . This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anti-allergic, and analgesic effects .

準備方法

Synthetic Routes and Reaction Conditions

Curine can be synthesized through a series of chemical reactions starting from vanillin. The synthetic sequence involves 15 linear steps and includes a total of 24 transformations . Two consecutive copper-catalyzed Ullmann-type carbon-oxygen couplings are crucial for constructing the macrocyclic skeleton of this compound .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from Chondrodendron platyphyllum. The extraction process includes maceration of the plant material followed by purification steps such as chromatography to isolate this compound in its pure form .

化学反応の分析

Types of Reactions

Curine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions include various this compound derivatives with modified pharmacological properties .

科学的研究の応用

Pharmacological Properties of Curine

This compound exhibits several notable pharmacological effects:

- Anti-inflammatory Effects : this compound has been shown to inhibit macrophage activation and neutrophil recruitment, which are critical in inflammatory responses. In murine models, this compound treatment significantly reduced levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .

- Analgesic Properties : Studies indicate that this compound can effectively alleviate pain associated with inflammation. It inhibits the formation of paw edema and reduces hyperalgesia without affecting neuronal activation directly .

- Anti-allergic Effects : this compound has demonstrated potential in treating allergic conditions by modulating calcium-dependent responses in immune cells, thereby inhibiting eosinophil activation and cytokine production .

Osteoarthritis Treatment

This compound has been evaluated in clinical trials for its efficacy in treating osteoarthritis. A randomized, double-blind, placebo-controlled study showed that this compound significantly improved pain and physical functioning in patients with knee osteoarthritis compared to placebo .

Table 1: Clinical Trial Results for this compound in Osteoarthritis

| Parameter | This compound Group (n=46) | Placebo Group (n=46) | p-value |

|---|---|---|---|

| WOMAC Score Reduction | 45% | 10% | <0.001 |

| VAS Score Reduction | 50% | 15% | <0.001 |

| Safety Profile | Excellent | N/A | N/A |

Case Studies

Several studies have highlighted the efficacy of this compound across different models:

- In a murine model of lipopolysaccharide-induced pleurisy, this compound treatment resulted in significant inhibition of neutrophil recruitment and cytokine production .

- Another study focused on allergic asthma demonstrated that oral administration of this compound reduced eosinophilic inflammation and airway hyper-responsiveness .

作用機序

Curine exerts its effects through multiple mechanisms:

Molecular Targets: This compound interacts with various molecular targets, including mast cells and macrophages

Pathways Involved: This compound inhibits the production of inflammatory cytokines and leukotrienes, and modulates calcium influx in immune cells It also downregulates the toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathways.

類似化合物との比較

Curine is compared with other bisbenzylisoquinoline alkaloids such as:

Tubocurarine: Both this compound and tubocurarine are derived from plants and exhibit neuromuscular blocking effects.

Guattegaumerine: Similar to this compound, guattegaumerine is a bisbenzylisoquinoline alkaloid with inhibitory effects on macrophage activation.

This compound’s unique combination of anti-inflammatory, anti-allergic, and analgesic properties distinguishes it from other similar compounds, making it a promising candidate for further research and development .

生物活性

Curine is a bisbenzylisoquinoline alkaloid derived from the roots of the plant Isolona hexaloba. This compound has garnered attention in recent years due to its diverse biological activities, particularly in the fields of anti-inflammatory, neuroprotective, and anticancer research. This article aims to explore the biological activity of this compound, supported by case studies, research findings, and data tables.

1. Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. A study showed that this compound inhibited the secretion of pro-inflammatory cytokines such as tumor necrosis factor (TNF-α) and interleukins (IL-1β, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. Additionally, it reduced nitric oxide (NO) production, suggesting a potential mechanism for its anti-inflammatory action through modulation of calcium influx in immune cells .

2. Neuroprotective Activity

Research indicates that this compound exerts neuroprotective effects by enhancing neuronal viability. In experiments involving rat primary cortical neurons, this compound was shown to protect against oxidative stress-induced injury. It also exhibited a protective effect against neurotoxicity induced by 6-hydroxydopamine (6-OHDA), a model for Parkinson's disease .

3. Anticancer Properties

This compound has been investigated for its anticancer potential, particularly against hepatocarcinoma cells (HepG2). The compound induced G1 phase cell cycle arrest and promoted apoptosis in these cancer cells. Furthermore, it was noted that this compound could enhance the efficacy of certain chemotherapeutic agents while reducing their cardiotoxic effects .

4. Cardioprotective Effects

In animal models, this compound showed cardioprotective effects by improving cardiac function and reducing infarct size following ischemic events. This is particularly relevant in the context of heart diseases where oxidative stress plays a critical role .

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Model/Subject | Dosage/Concentration | Key Findings |

|---|---|---|---|

| Anti-inflammatory | Macrophages | Not specified | Inhibition of TNF-α and IL-1β secretion |

| Neuroprotective | Rat primary cortical neurons | Not specified | Protection against oxidative stress |

| Anticancer | HepG2 cells | Not specified | Induction of G1 arrest and apoptosis |

| Cardioprotective | Male Sprague-Dawley rats | Not specified | Amelioration of cardiac function |

Table 2: Case Studies on this compound

| Study Reference | Subject/Model | Findings |

|---|---|---|

| Ribeiro-Filho et al. | Macrophages | This compound modulates cytokine production |

| de Alcantara et al. | Wistar rats | Increased neuronal viability |

| Ferreira et al. | HepG2 cells | Induced cell cycle arrest |

特性

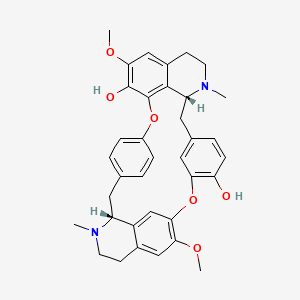

IUPAC Name |

(1R,16R)-10,25-dimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38N2O6/c1-37-13-11-23-18-31(41-3)32-20-26(23)27(37)15-21-5-8-25(9-6-21)43-36-34-24(19-33(42-4)35(36)40)12-14-38(2)28(34)16-22-7-10-29(39)30(17-22)44-32/h5-10,17-20,27-28,39-40H,11-16H2,1-4H3/t27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZXDRGWBULKFA-VSGBNLITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5O)OC)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5O)OC)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50893489 | |

| Record name | (-)-Bebeerine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436-05-5, 26057-51-2 | |

| Record name | (-)-Curine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Curine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000436055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tubocuran-7',12'-diol, 6,6'-dimethoxy-2,2'-dimethyl-, (1beta)-(+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026057512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Curine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (-)-Bebeerine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Curine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6037FRH2SX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。